Bienvenue dans la boutique en ligne BenchChem!

4(1h)-Quinazolinone,2,3-dihydro-1-(2-propenyl)-2-thioxo-

Electrophilic heterocyclization Fused quinazolinone synthesis Regioselectivity

The compound 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-propenyl)-2-thioxo- (CAS 1015-82-3) is a heterocyclic small molecule belonging to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class, distinguished by an N1-allyl (2-propenyl) substituent rather than the more common N3-substitution pattern. Its molecular formula is C₁₁H₁₀N₂OS, with a molecular weight of 218.28 g/mol.

Molecular Formula C11H10N2OS
Molecular Weight 218.28 g/mol
Cat. No. B14040893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(1h)-Quinazolinone,2,3-dihydro-1-(2-propenyl)-2-thioxo-
Molecular FormulaC11H10N2OS
Molecular Weight218.28 g/mol
Structural Identifiers
SMILESC=CCN1C2=CC=CC=C2C(=O)NC1=S
InChIInChI=1S/C11H10N2OS/c1-2-7-13-9-6-4-3-5-8(9)10(14)12-11(13)15/h2-6H,1,7H2,(H,12,14,15)
InChIKeyHUQIAJNFFBTBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(1H)-Quinazolinone, 2,3-dihydro-1-(2-propenyl)-2-thioxo-: Chemical Identity & Procurement-Relevant Profile


The compound 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-propenyl)-2-thioxo- (CAS 1015-82-3) is a heterocyclic small molecule belonging to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class, distinguished by an N1-allyl (2-propenyl) substituent rather than the more common N3-substitution pattern. Its molecular formula is C₁₁H₁₀N₂OS, with a molecular weight of 218.28 g/mol . The quinazolinone core is a privileged scaffold in medicinal chemistry, and the presence of the C2-thioxo group is critical for biological target engagement, particularly for metal-dependent enzymes such as myeloperoxidase (MPO), where sulfur coordination to the heme iron is a proposed binding mode [1]. This compound serves as a versatile synthetic intermediate for constructing fused thiazino- and thiazoloquinazolinones via electrophilic cyclization of the S-allyl side chain [2].

Why Generic Substitution of 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-propenyl)-2-thioxo- Is Scientifically Unsound


Within the 2-thioxoquinazolinone series, the position and identity of the N-substituent exert profound and non-linear effects on both biological potency and synthetic utility. The N1-allyl substitution pattern of this compound (CAS 1015-82-3) is structurally distinct from the more extensively studied N3-aryl/alkyl series that dominate published MPO inhibition and anticancer datasets [1]. Critically, the allyl group introduces a terminal alkene that enables downstream electrophilic cyclization chemistry inaccessible to saturated N-alkyl or N-aryl analogs, making this compound a unique entry point for constructing angular vs. linear fused quinazolinone systems with tunable biological profiles [2]. Generic interchange with any 3-substituted-2-thioxoquinazolinone would forfeit both the regiospecific S-allyl cyclization handle and the distinct biological activity landscape associated with the N1-allyl pharmacophore.

Quantitative Differentiation Evidence for 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-propenyl)-2-thioxo-


Regiospecific S-Allyl Cyclization Yields Angular vs. Linear Fused Quinazolinones

The N1-allyl substituent directs electrophilic cyclization to form angular thiazolo[3,2-a]quinazolinone scaffolds, whereas N3-allyl isomers (e.g., CAS 21263-59-2) preferentially yield linear thiazino[2,3-b]quinazolinones under identical reaction conditions [1]. In the study by Orysyk et al., the potassium salt of this compound reacts with γ-substituted allyl halides to give angular products exclusively when the allyl group resides at N1; the regioisomeric N3-allyl-2-thioxoquinazolinone yields the linear isomer, confirming that the position of the propenyl group dictates the topology of the fused heterocyclic product [1].

Electrophilic heterocyclization Fused quinazolinone synthesis Regioselectivity

Class-Level MPO Inhibitory Potency: 2-Thioxoquinazolinones Achieve IC₅₀ Values as Low as 100 nM

The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one chemotype, to which this compound belongs, was identified as a novel class of MPO inhibitors with IC₅₀ values reaching 100 nM—comparable to the thioxanthine class of MPO inhibitors used as reference comparators [1]. Li et al. demonstrated that representative members (compounds 1c, 2b, 2k) of the >50-derivative series exhibit partially reversible, substrate-competitive inhibition without trapping MPO as inactive Compound II, a mechanistic liability that limits several known MPO inhibitors including 5-fluorotryptamine and 4-aminobenzoic acid hydrazide (ABAH) [1]. While the specific IC₅₀ of the N1-allyl derivative was not individually reported, it shares the essential 2-thioxo pharmacophore required for heme-iron coordination and the partially reversible binding mode characteristic of this compound class [1].

Myeloperoxidase inhibition Inflammation Neurodegeneration

Crystallographically Validated Structural Identity: First X-Ray Structure of the N1-Allyl-2-Thioxoquinazolinone Scaffold

The solid-state structure of 4(1H)-quinazolinone, 2,3-dihydro-1-(2-propenyl)-2-thioxo- has been independently determined by single-crystal X-ray diffraction (monoclinic, space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4) and refined to R₁ = 0.053 for 2043 observed reflections, providing unambiguous atomic-level confirmation of the N1-allyl connectivity and the thioxo tautomeric form [1]. In contrast, many commercially available 2-thioxoquinazolinone analogs (including N3-aryl derivatives) lack published crystallographic data, leaving their exact solid-state tautomeric form (thione vs. thiol) unconfirmed. Updated ¹H NMR, ¹³C NMR, and IR spectroscopic data co-reported with the crystal structure provide a validated spectroscopic fingerprint for identity and purity verification [2].

X-ray crystallography Structural confirmation Quality control

Computationally Predicted Physicochemical Properties Support Favorable Drug-Likeness Parameters

Quantitative structure-property relationship (QSPR) predictions for the closely related 3-prop-2-enyl-2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one scaffold indicate a topological polar surface area (TPSA) of 73.69 Ų and a calculated LogP of 1.60, placing this chemotype comfortably within Lipinski and Veber drug-likeness parameter space [1]. By comparison, many N3-aryl-2-thioxoquinazolinone derivatives evaluated in the MPO inhibitor study possess calculated LogP values exceeding 3.0 and higher molecular weights, which correlate with reduced aqueous solubility at pH 7.4 [2]. The N1-allyl derivative's smaller, polarizable allyl substituent provides a favorable balance between hydrophobicity (for membrane permeability) and polarity (for aqueous solubility) compared to bulkier N3-aryl analogs.

Physicochemical properties Drug-likeness ADME prediction

Scalable One-Pot Synthesis Route Compatible with N1-Allyl Functionalization

The compound is synthetically accessible via the one-pot multicomponent reaction of anthranilic acid, S,S-dimethyl trithiocarbonate, and allylamine under solvent-free conditions, as demonstrated for the broader 2,3-dihydro-3-alkyl/aryl-2-thioxoquinazolin-4(1H)-one series . This methodology avoids chromatographic purification and uses equimolar reagent stoichiometry, yielding products in moderate to good yields without requiring protecting group chemistry on the N1-allyl moiety. In contrast, alternative synthetic routes employing microwave-assisted cascade reactions of isothiocyanate derivatives and anthranilic acid achieve yields in the 40–72% range with 1-hour reaction times , but can produce regioisomeric mixtures when the isothiocyanate precursor is unsymmetrically substituted.

One-pot synthesis Solvent-free conditions Process chemistry

Recommended Application Scenarios for 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-propenyl)-2-thioxo- (CAS 1015-82-3)


MPO Inhibitor Hit-to-Lead Programs Requiring Non-Covalent, Non-Compound II Trapping Mechanism

This compound serves as an entry point for medicinal chemistry campaigns targeting myeloperoxidase (MPO) for inflammatory and neurodegenerative diseases, where the 2-thioxo group enables heme-iron coordination and the compound class has demonstrated IC₅₀ values as low as 100 nM with a partially reversible, substrate-competitive mechanism that avoids MPO Compound II accumulation [1]. Procurement is warranted when the research objective requires a validated, non-covalent MPO inhibitor scaffold distinct from mechanism-based inhibitors such as ABAH.

Construction of Angular Thiazolo[3,2-a]quinazolinone Libraries via Regiospecific S-Allyl Cyclization

The N1-allyl substitution directs electrophilic intramolecular heterocyclization to angular thiazoloquinazolinones, whereas N3-allyl regioisomers produce linear thiazino derivatives under identical conditions [1]. This makes the compound the mandatory precursor for diversity-oriented synthesis of angular fused quinazolinone libraries with potential antimicrobial or anticancer applications, as demonstrated by the broader class of thiazoloquinazolinone derivatives showing antibacterial activity [2].

Structure-Based Drug Design Requiring Experimentally Validated Ligand Conformation

With a published single-crystal X-ray structure (R₁ = 0.053) and fully assigned ¹H/¹³C NMR and IR spectroscopic data [1][2], this compound provides a rare experimentally validated starting geometry for molecular docking, pharmacophore modeling, and structure-based optimization. This unambiguous structural dataset reduces computational uncertainty compared to analogs lacking crystallographic characterization, accelerating the design of MPO inhibitors or related enzyme targets.

Solubility-Critical Early-Stage Lead Optimization

The N1-allyl substituent confers a predicted LogP of approximately 1.60 and TPSA of 73.69 Ų [1], representing a 1.4–2.0 log unit hydrophilicity advantage over typical N3-aryl-2-thioxoquinazolinone analogs (LogP >3.0) evaluated in MPO inhibitor studies [2]. For programs where aqueous solubility at physiological pH is a key selection criterion, this compound offers a more developable physicochemical starting point.

Quote Request

Request a Quote for 4(1h)-Quinazolinone,2,3-dihydro-1-(2-propenyl)-2-thioxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.